2-(4-(2-Amino-2-oxoethoxy)-1-benzyl-2-ethyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “hnps-PLA Inhibitor” is a potent inhibitor of human non-pancreatic secretory phospholipase A2. This enzyme is involved in the hydrolysis of phospholipids, releasing arachidonic acid, which is a precursor for various inflammatory mediators. The inhibition of this enzyme is crucial in controlling inflammatory responses and has potential therapeutic applications in treating inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hnps-PLA Inhibitor typically involves the use of indole derivatives. The process begins with the preparation of indole-3-acetamide, which is then subjected to various chemical modifications to enhance its inhibitory activity. The reaction conditions often include the use of catalysts such as palladium on silica (Pd-HPW/SiO2) and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of hnps-PLA Inhibitor involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
The hnps-PLA Inhibitor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with varying inhibitory activities.
Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially enhancing its binding affinity to the enzyme.
Substitution: Substitution reactions, particularly on the indole ring, can introduce different functional groups, altering the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Like sodium borohydride and lithium aluminum hydride.
Substituting agents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions are various indole derivatives with enhanced inhibitory activities against human non-pancreatic secretory phospholipase A2 .
Scientific Research Applications
The hnps-PLA Inhibitor has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of phospholipase A2 inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of phospholipase A2 in cellular processes and inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and sepsis.
Industry: Used in the development of anti-inflammatory drugs and as a research tool in pharmaceutical companies
Mechanism of Action
The hnps-PLA Inhibitor exerts its effects by binding to the active site of human non-pancreatic secretory phospholipase A2, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid. This inhibition blocks the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation. The molecular targets include the enzyme’s active site, and the pathways involved are the arachidonic acid cascade and the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
LY311727: Another potent inhibitor of human non-pancreatic secretory phospholipase A2 with high selectivity.
BMS-181162: An anti-inflammatory agent that selectively inhibits phospholipase A2 and blocks arachidonic acid release
Uniqueness
The hnps-PLA Inhibitor is unique due to its high potency and selectivity for human non-pancreatic secretory phospholipase A2. It has been optimized through structure-based drug design, resulting in significant improvements in binding affinity and selectivity compared to other inhibitors .
Properties
IUPAC Name |
2-[4-(2-amino-2-oxoethoxy)-1-benzyl-2-ethylindol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-2-14-19(20(26)21(23)27)18-15(9-6-10-16(18)28-12-17(22)25)24(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,25)(H2,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPAGOZVVSAGKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)N)C(=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.